Melamine-13C3

Catalog No.
S973556
CAS No.
1173022-88-2
M.F
C3H6N6
M. Wt
129.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Melamine-13C3

CAS Number

1173022-88-2

Product Name

Melamine-13C3

IUPAC Name

(2,4,6-13C3)1,3,5-triazine-2,4,6-triamine

Molecular Formula

C3H6N6

Molecular Weight

129.10 g/mol

InChI

InChI=1S/C3H6N6/c4-1-7-2(5)9-3(6)8-1/h(H6,4,5,6,7,8,9)/i1+1,2+1,3+1

InChI Key

JDSHMPZPIAZGSV-VMIGTVKRSA-N

SMILES

Array

Canonical SMILES

C1(=NC(=NC(=N1)N)N)N

Isomeric SMILES

[13C]1(=N[13C](=N[13C](=N1)N)N)N

The exact mass of the compound Melamine-13C3 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Melamine-13C3 is a highly stable, isotopically labeled analog of melamine featuring a +3 Da mass shift (m/z 130 vs 127) due to the incorporation of three carbon-13 atoms within the core triazine ring. In commercial and regulatory analytical laboratories, it is strictly procured as an internal standard for Isotope Dilution Mass Spectrometry (IDMS). Its primary industrial value lies in its ability to perfectly co-elute with endogenous melamine during liquid chromatography (HILIC or reversed-phase) while compensating for severe matrix-induced ion suppression in electrospray ionization (ESI) sources. Unlike alternative labels, the carbon-13 integration ensures absolute chemical stability and prevents isotopic exchange in protic solvents, making it the definitive choice for high-throughput food safety, environmental water monitoring, and plastic migration testing workflows [1].

Substituting Melamine-13C3 with unlabeled melamine, deuterated analogs, or 15N-labeled variants introduces critical analytical failures in mass spectrometry workflows. Unlabeled melamine cannot be differentiated from the analyte, rendering it useless for internal standardization and forcing labs to rely on labor-intensive standard addition methods that fail to correct for run-to-run ESI matrix effects. Furthermore, because all six hydrogen atoms in melamine are located on the exocyclic amine (-NH2) groups, any theoretical deuterated analog (Melamine-d6) undergoes immediate and complete hydrogen-deuterium (H/D) exchange when exposed to protic LC mobile phases (e.g., aqueous buffers, methanol), instantly destroying the mass shift. Even among stable isotopes, Melamine-15N3 has been shown to cause severe ion inter-suppression with the target analyte in the ESI source, leading to massive quantification deviations. Therefore, the ring-labeled 13C3 variant is the only procurement choice that guarantees isotopic stability and quantitative accuracy [REFS-1, REFS-2].

Elimination of ESI Ion Inter-Suppression vs. 15N-Labeled Analogs

When selecting a stable isotope for IDMS, buyers frequently compare 13C- and 15N-labeled variants. A critical head-to-head study evaluating ESI responses revealed that 15N3-melamine exerts a significant ion inter-suppression effect on unlabeled melamine during co-elution. This suppression can cause quantification deviations of up to 59% in complex matrices. In stark contrast, Melamine-13C3 demonstrated minimal inter-suppression, maintaining parallel ionization efficiency without distorting the analyte's signal[1].

Evidence DimensionIDMS Quantification Deviation due to ESI Ion Suppression
Target Compound DataMelamine-13C3 (Minimal suppression, high quantitative accuracy)
Comparator Or BaselineMelamine-15N3 (Up to 59% quantification deviation)
Quantified Difference>50% improvement in quantification accuracy in complex matrices
ConditionsLC-IDMS analysis of milk powder matrices using ESI-MS/MS

Procurement of 13C3 over 15N3 directly prevents severe false negatives or quantification errors in regulatory food safety testing.

Absolute Isotopic Stability in Protic Mobile Phases

Deuterated internal standards are common, but they are chemically unviable for melamine. Melamine's structure (C3H6N6) confines all hydrogens to highly labile amine groups. In standard LC-MS/MS mobile phases containing water, methanol, or acidic modifiers, amine deuterons undergo rapid hydrogen-deuterium exchange, resulting in complete loss of the +3 Da or +6 Da mass shift. Melamine-13C3 embeds the heavy isotopes directly into the aromatic triazine carbon backbone, ensuring 100% label retention regardless of the solvent system or pH used during extraction and chromatography [1].

Evidence DimensionIsotope Label Retention in Aqueous/Protic Solvents
Target Compound DataMelamine-13C3 (100% retention, stable +3 Da mass shift)
Comparator Or BaselineDeuterated Melamine (Melamine-d6) (0% retention, rapid reversion to unlabeled mass)
Quantified DifferenceComplete preservation of MRM transition integrity vs. total loss of internal standard signal
ConditionsReversed-phase or HILIC chromatography with aqueous/acidic mobile phases

Buyers must select the 13C3 label to ensure the internal standard remains intact during routine LC-MS/MS sample preparation and injection.

Matrix Effect Compensation and Recovery in High-Protein Samples

In highly complex matrices like infant formula and pet food, co-extractives cause massive signal suppression in the mass spectrometer. Relying on external calibration leads to severe underreporting of melamine levels. By utilizing Melamine-13C3 as an internal standard, laboratories achieve robust analytical recoveries of 87–110%. The 13C3 standard perfectly mimics the extraction efficiency and ionization suppression of the endogenous analyte, automatically correcting the final concentration without the need for exhaustive sample clean-up or multi-point standard addition [1].

Evidence DimensionAnalytical Recovery Rate
Target Compound Data87–110% recovery using Melamine-13C3 IDMS
Comparator Or BaselineExternal calibration (Severe signal suppression and low recovery)
Quantified DifferenceRestoration of regulatory-compliant recovery rates (near 100%)
ConditionsSolid-phase extraction and LC-MS/MS of infant formula and pet food

Enables high-throughput commercial laboratories to bypass labor-intensive standard addition protocols while meeting strict FDA/EFSA recovery guidelines.

Regulatory Food Safety and Infant Formula Testing

Melamine-13C3 is the mandated internal standard for LC-MS/MS methods detecting melamine adulteration in high-protein matrices such as milk powder, infant formula, and pet food. Its ability to perfectly correct for ESI matrix suppression ensures compliance with stringent FDA and EFSA detection limits without suffering from the ion inter-suppression seen with 15N3 analogs [1].

Environmental Surface Water Monitoring

In environmental chemistry, UPLC-MS/MS is used to track melamine contamination in surface and wastewater. Melamine-13C3 allows laboratories to eliminate matrix effects caused by humic acids and co-eluting environmental contaminants, streamlining the workflow by replacing the standard addition method with simple internal standardization [2].

Migration Testing for Melamine-Formaldehyde Plastics

For the assessment of food contact materials (FCMs), Melamine-13C3 is utilized to quantify the release of melamine monomers from plastic kitchenware into food simulants (e.g., 3% acetic acid). The 13C3 label withstands the acidic conditions of the simulant without degradation or isotopic exchange, ensuring accurate calculation of the Specific Migration Limit (SML) [3].

XLogP3

-1.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

129.07545872 Da

Monoisotopic Mass

129.07545872 Da

Heavy Atom Count

9

GHS Hazard Statements

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Wikipedia

(~13~C_3_)-1,3,5-Triazine-2,4,6-triamine

Dates

Last modified: 08-16-2023

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